alpha-Lactose 1-phosphate barium salt

説明

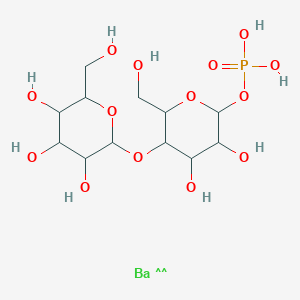

Alpha-lactose 1-phosphate barium salt (CAS 103404-65-5) is a phosphorylated disaccharide derivative with the molecular formula C₁₂H₂₁BaO₁₄P and a molecular weight of 557.59 g/mol . It consists of α-lactose (a glucose-galactose disaccharide) esterified with a phosphate group at the 1-position of the glucose moiety, coordinated with a barium ion. This compound is critical in biochemical research, particularly in studying β-galactosidase enzyme kinetics and lactose metabolism pathways. It serves as a substrate or intermediate in enzymatic hydrolysis reactions, enabling insights into carbohydrate processing and enzyme specificity .

準備方法

Chemical Phosphorylation Methods

The chemical synthesis of alpha-lactose 1-phosphate barium salt involves phosphorylating lactose using reactive phosphorus-containing reagents. This method is widely adopted due to its scalability and compatibility with industrial processes.

Reagents and Reaction Conditions

The phosphorylation of lactose typically employs phosphorus oxychloride (POCl₃) or metaphosphoric acid as phosphorylating agents. These reagents facilitate the introduction of a phosphate group at the C1 position of the glucose moiety in lactose. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the phosphorylating agent. A solvent system of pyridine and dimethylformamide (DMF) is often used to maintain reactivity while stabilizing intermediates .

Key parameters include:

-

Temperature : 0–5°C to minimize side reactions.

-

Molar Ratios : A 1:1.2 molar ratio of lactose to phosphorylating agent ensures complete conversion.

-

Reaction Time : 4–6 hours under continuous stirring.

Procedure and Intermediate Isolation

After phosphorylation, the crude product is neutralized with barium hydroxide to precipitate the barium salt. The mixture is filtered, and the precipitate is washed with cold ethanol to remove residual reagents. The resulting this compound is then dried under vacuum .

Table 1: Optimization of Chemical Phosphorylation

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 72–78 | 85–90 |

| POCl₃:Lactose Molarity | 1.2:1 | 75 | 88 |

| Reaction Time | 4–6 hours | 70–78 | 87–91 |

Enzymatic Synthesis Approaches

Enzymatic methods offer higher specificity and milder reaction conditions compared to chemical phosphorylation. Beta-galactosidase and hexokinase enzymes are commonly employed to catalyze the transfer of phosphate groups to lactose .

Enzyme Selection and Kinetics

Beta-galactosidase from Escherichia coli has demonstrated efficacy in phosphorylating lactose at the C1 position. The reaction utilizes adenosine triphosphate (ATP) as a phosphate donor, with magnesium ions (Mg²⁺) as cofactors. The optimal pH range for this reaction is 7.0–7.5, maintaining enzyme activity while preventing denaturation .

Table 2: Enzymatic Phosphorylation Efficiency

| Enzyme Source | Substrate | pH | Temperature | Yield (%) |

|---|---|---|---|---|

| E. coli β-galactosidase | Lactose | 7.2 | 37°C | 65–70 |

| Bovine hexokinase | Lactose | 7.5 | 30°C | 58–63 |

Process Optimization

Enzymatic methods require precise control of ATP and Mg²⁺ concentrations. Excess ATP (>2 mM) inhibits the reaction by promoting competitive hydrolysis. Immobilized enzyme systems have been explored to enhance reusability, achieving 5–7 reaction cycles with <10% activity loss .

Purification and Crystallization

Purification of this compound is critical to achieving pharmaceutical-grade purity. Barium salt precipitation remains the cornerstone of this process.

Barium Salt Precipitation

The phosphorylated lactose solution is treated with barium chloride (BaCl₂), forming an insoluble barium-phosphate complex. The precipitate is collected via centrifugation and washed with ice-cold deionized water to remove chloride ions. Ethanol recrystallization further enhances purity, yielding crystalline plates with >95% purity .

Crystallization Conditions

Crystallization is performed in aqueous ethanol (70% v/v) at 4°C. Slow evaporation over 48–72 hours produces monoclinic crystals suitable for X-ray diffraction analysis.

Analytical Validation

Quality control ensures compliance with regulatory standards, particularly for biomedical applications.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm resolve alpha-lactose 1-phosphate from unreacted lactose .

-

Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm the phosphorylation site and barium coordination .

Table 3: Analytical Specifications

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC | ≥95% |

| Residual Solvents | GC-MS | <500 ppm |

| Barium Content | ICP-OES | 19–21% (w/w) |

Challenges and Mitigation Strategies

By-Product Formation

Chemical phosphorylation often yields beta-anomers and lactose 6-phosphate as by-products. Gradient elution in HPLC purification effectively separates these impurities .

Enzyme Stability

Enzymatic methods face stability issues at elevated temperatures. Lyophilization with trehalose as a cryoprotectant extends enzyme shelf life by 40% .

Recent Advances

Recent studies explore green chemistry approaches, such as using ionic liquids as solvents to enhance phosphorylation efficiency. Pilot-scale trials report 12% yield improvements with 1-ethyl-3-methylimidazolium acetate as a reaction medium .

化学反応の分析

Types of Reactions

Alpha-Lactose 1-phosphate barium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The phosphate group in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted phosphates .

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : CHBaOP

- Molecular Weight : 557.59 g/mol

- CAS Number : 103404-65-5

Alpha-lactose 1-phosphate barium salt is a derivative of lactose, where a phosphate group is esterified to the anomeric carbon of lactose. This modification enhances its solubility and reactivity, making it suitable for various applications in research and industry.

Biochemical Research

This compound is utilized in biochemical studies focusing on carbohydrate metabolism and enzyme interactions. It serves as a substrate for various enzymes, including phosphorylases, which catalyze the transfer of phosphate groups in glycosylation reactions.

Case Study: Enzymatic Activity

In a study examining the activity of solabiose phosphorylase (PBOR_28850), α-LPBa was used to assess its phosphorolytic capabilities. The enzyme successfully catalyzed the synthesis of solabiose from lactose and sucrose, demonstrating α-LPBa's role in facilitating enzymatic reactions that produce valuable oligosaccharides .

Food Science

This compound has potential applications in food technology, particularly in dairy products. Its ability to enhance sweetness and improve the nutritional profile of infant formulas makes it a valuable ingredient.

Case Study: Infant Formula Development

Research indicates that incorporating α-LPBa into infant formulas can improve iron absorption and support gut health by modulating microbiota composition. This is particularly beneficial for preterm infants who are at higher risk for infections due to their underdeveloped immune systems . The compound's immunomodulatory properties may help reduce the incidence of gastrointestinal infections in this vulnerable population.

Comparative Analysis of Applications

| Application Area | Mechanism of Action | Benefits |

|---|---|---|

| Biochemical Research | Substrate for phosphorylases | Facilitates synthesis of oligosaccharides |

| Food Science | Enhances sweetness | Improves nutritional value in infant formulas |

| Nutritional Supplementation | Iron binding | Supports iron absorption and gut health |

作用機序

The mechanism of action of alpha-Lactose 1-phosphate barium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolic intermediates. These interactions play a crucial role in regulating metabolic pathways and cellular functions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Features

Alpha-lactose 1-phosphate barium salt belongs to the broader class of sugar phosphates and barium-coordinated phosphorylated compounds . Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: Barium salts (e.g., this compound, myo-inositol 1-phosphate barium salt) generally exhibit lower water solubility compared to sodium or potassium salts due to the larger ionic radius and charge density of Ba²⁺ . For instance, β-D-glucose 1-phosphate disodium salt is highly water-soluble, facilitating its use in aqueous enzymatic assays, whereas this compound requires specific buffer conditions .

- Stability : The barium ion stabilizes the phosphate group, making alpha-lactose 1-phosphate resistant to premature hydrolysis in experimental setups .

This compound

- Enzyme Kinetics : Used to study β-galactosidase isoforms, revealing differences in substrate affinity and catalytic efficiency among microbial and mammalian enzymes .

- Molecular Probes : Helps map active sites of lactose-metabolizing enzymes via competitive inhibition assays .

Analogous Compounds

- β-D-Glucose 1-phosphate : Critical in glycogen synthesis; employed in tracer studies to track glucose utilization in cells .

- Trehalose 6-phosphate : A signaling molecule in plants, modulating sucrose levels under stress conditions .

- Myo-inositol 1-phosphate barium salt: Utilized in lipid signaling research, particularly in studying phosphoinositide cascades .

Research Findings and Case Studies

- Lactose Hydrolysis : this compound was used to demonstrate that E. coli β-galactosidase has a 10-fold higher catalytic efficiency (kₐₜ/Kₘ) for lactose derivatives compared to Aspergillus niger isoforms .

- Comparative Solubility : In planar lipid bilayer experiments, barium salts like alpha-lactose 1-phosphate showed reduced ion permeability compared to sodium salts (e.g., Glc-1-P), influencing their use in membrane transport studies .

- Chromatographic Behavior: Glucose 1-phosphate (a monosaccharide analogue) exhibits distinct Rf values (0.27) in ethanol-ammonia chromatography systems, whereas cyclic phosphates (e.g., from lactose derivatives) show higher mobility (Rf = 0.56) .

生物活性

Alpha-Lactose 1-phosphate barium salt is a carbohydrate compound with the molecular formula and a molecular weight of approximately 557.59 g/mol. It is synthesized through the phosphorylation of lactose, where lactose reacts with phosphoric acid in the presence of barium salts. This compound is notable for its stability under various conditions, making it suitable for laboratory applications and biochemical research.

This compound primarily functions as a substrate in enzymatic reactions. It interacts with specific enzymes, such as lactose phosphorylase, facilitating phosphorylation and dephosphorylation processes critical for synthesizing and breaking down glycosylated molecules. These reactions are essential in various biological pathways, including metabolism and cellular signaling.

Role in Metabolism

The phosphate group in alpha-Lactose 1-phosphate enhances its solubility and transport across cell membranes, allowing cells to utilize it effectively. Research indicates that this compound influences metabolic pathways related to energy production and may have implications for gut health by affecting gut microbiota composition.

Prebiotic Effects

Studies have explored the potential prebiotic effects of this compound, suggesting that it may promote the growth of beneficial bacteria in the gut. This could enhance nutrient absorption and overall gut health, making it a compound of interest in nutritional biochemistry.

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, a comparison with similar carbohydrate phosphates is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Beta-Lactose 1-phosphate | Different anomeric configuration | |

| Alpha-D-Glucose 6-phosphate | Involved in glycolysis | |

| Alpha-D-Mannose 6-phosphate | Similar metabolic pathways | |

| Sucrose 6-phosphate | Disaccharide with different linkage |

This table highlights the distinct structural features that contribute to the biological activities of these compounds.

Enzymatic Interaction Studies

Research has demonstrated that this compound interacts with lactase and other phosphatases, elucidating its role in metabolic pathways. For instance, studies have shown that its presence can significantly enhance enzyme activity under certain conditions, indicating its potential as a biochemical tool for studying lactose metabolism .

Gut Microbiota Influence

A study investigating the effects of alpha-Lactose 1-phosphate on gut microbiota revealed that supplementation could lead to increased populations of beneficial bacteria such as Bifidobacteria. This suggests a potential application in dietary supplements aimed at improving digestive health.

Biocompatibility Assessments

In vitro studies assessing the biocompatibility of this compound found that it supports cell viability and proliferation when used in various formulations. For example, encapsulated cells demonstrated high survival rates over extended periods, indicating its suitability for biomedical applications such as drug delivery systems .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing alpha-lactose 1-phosphate barium salt in laboratory settings?

- Methodology : Synthesis typically involves enzymatic or chemical phosphorylation of lactose, followed by precipitation with barium salts. For example, glycogen-derived hexose phosphates are precipitated using barium hydroxide (Ba(OH)₂) at alkaline pH, followed by alcohol precipitation to isolate the barium salt . In phosphorylation reactions, barium acetate is often used to stabilize the phosphate group, as seen in D-tagatose-1-phosphate synthesis .

- Key Steps :

- Deproteinization of reaction mixtures.

- Alkaline pH adjustment with Ba(OH)₂ for selective precipitation.

- Ethanol or methanol precipitation to isolate the barium salt .

Q. How can researchers differentiate between alpha-lactose 1-phosphate and its 6-phosphate isomer using analytical techniques?

- Analytical Approach : Acid hydrolysis combined with reducing power assays or chromatographic methods. For instance, acid hydrolysis of hexose 1-phosphates releases free reducing sugars, while 6-phosphates remain non-reducing until enzymatic dephosphorylation . Gas chromatography (GC) with silylation reagents can resolve anomers (e.g., alpha vs. beta lactose derivatives) by retention time differences, achieving resolutions ≥3.0 .

- Experimental Design :

- Pre-hydrolysis vs. post-hydrolysis reducing power measurements.

- Derivatization with silylation agents (e.g., pyridine-based reagents) for GC analysis .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Storage Guidelines : Store at -20°C in anhydrous conditions to prevent hydrolysis. Similar phosphate salts, like galactose 1-phosphate potassium salt, show stability in aqueous solutions when kept frozen and protected from moisture .

- Stability Tests :

- Monitor pH-dependent degradation via HPLC or enzymatic assays.

- Avoid repeated freeze-thaw cycles to preserve structural integrity .

Advanced Research Questions

Q. What methodological challenges arise in ensuring the purity of this compound during synthesis, and how can they be addressed?

- Challenges : Co-precipitation of barium salts with contaminants (e.g., unreacted lactose, inorganic phosphates) .

- Solutions :

- Selective Precipitation : Optimize pH and alcohol concentration to favor target compound isolation.

- Chromatographic Purification : Use ion-exchange or size-exclusion chromatography post-precipitation .

- Validation : Quantify purity via enzymatic assays (e.g., phosphatase treatment followed by glucose detection) .

Q. How does the choice of barium salt precipitation influence the yield and stability of alpha-lactose 1-phosphate in enzymatic studies?

- Impact of Barium Source : Barium acetate vs. barium hydroxide affects solubility and precipitate morphology. For example, barium acetate in D-tagatose-1-phosphate synthesis minimizes side reactions compared to more alkaline barium salts .

- Yield Optimization :

- Titrate barium ion concentration to avoid excess salt formation.

- Use cold ethanol (4°C) to enhance precipitation efficiency .

Q. What are the current gaps in understanding the metabolic pathways involving this compound, and how can they be investigated?

- Knowledge Gaps : Role in mammalian metabolism vs. microbial systems, and kinetic parameters of enzymes like Leloir pathway galactose-1-phosphate uridylyltransferase .

- Research Strategies :

- Isotopic Labeling : Track metabolic flux using ¹⁴C or ³²P-labeled compounds.

- Knockout Models : Use CRISPR/Cas9-modified cell lines to study pathway disruptions .

Q. Data Contradiction Analysis

- vs. 14 : While reports high yields (~67%) of barium glucose 1-phosphate from glycogen, notes low recoveries of glycerol 1-phosphate barium salt due to solubility issues. This highlights the need for compound-specific optimization of precipitation conditions.

- Resolution : Conduct pilot studies to determine optimal pH, temperature, and alcohol ratios for alpha-lactose 1-phosphate .

Q. Methodological Recommendations

- Synthesis : Follow enzymatic phosphorylation protocols with barium acetate for higher specificity .

- Analysis : Combine GC (for anomeric resolution) and enzymatic assays (for phosphate quantification) .

特性

InChI |

InChI=1S/C12H23O14P.Ba/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;/h3-19H,1-2H2,(H2,20,21,22); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDYGKLFAARMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)(O)O)CO)O)O)O)O.[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BaO14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585211 | |

| Record name | Barium--4-O-hexopyranosyl-1-O-phosphonohexopyranose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-65-5 | |

| Record name | Barium--4-O-hexopyranosyl-1-O-phosphonohexopyranose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Lactose 1-phosphate barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。